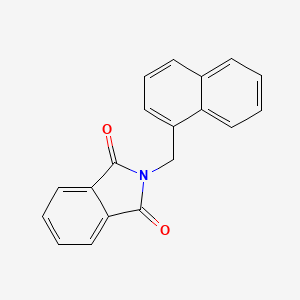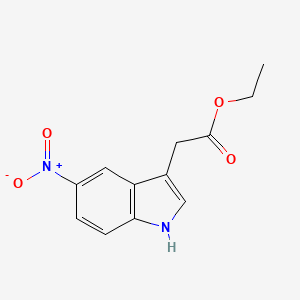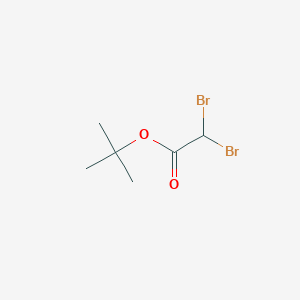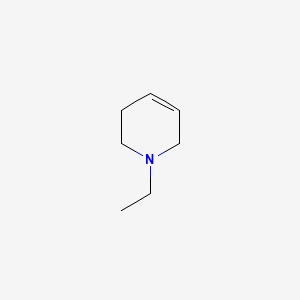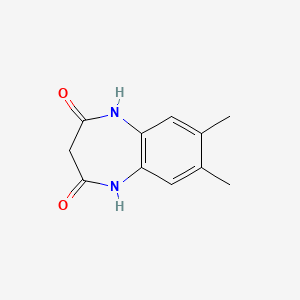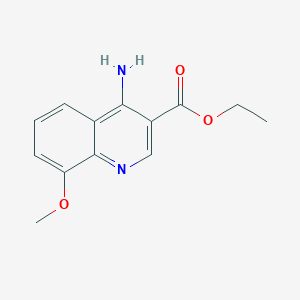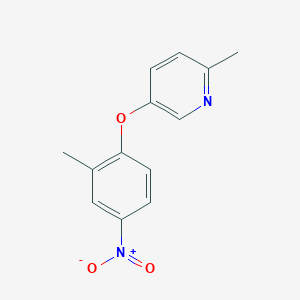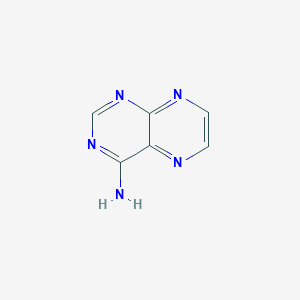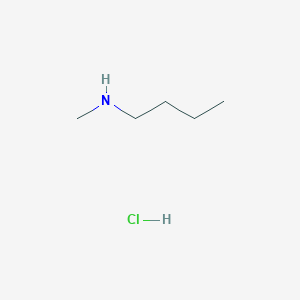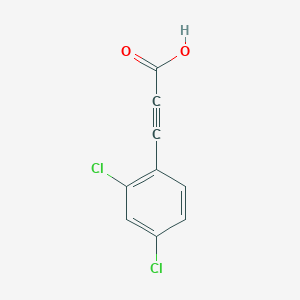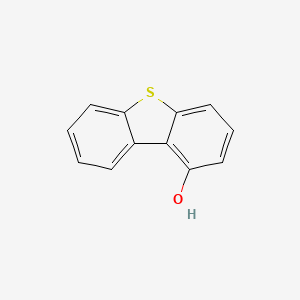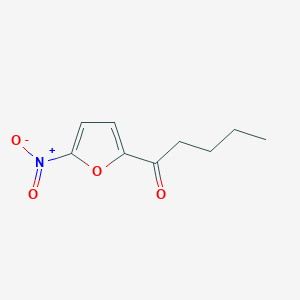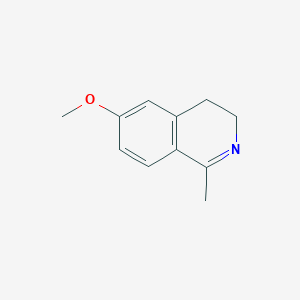
6-Methoxy-1-methyl-3,4-dihydroisoquinoline
Vue d'ensemble
Description
6-Methoxy-1-methyl-3,4-dihydroisoquinoline is a chemical compound with the molecular formula C11H13NO . It is a member of the isoquinoline family, which consists of a benzene ring fused to a pyridine ring . The compound has an average mass of 175.227 Da and a monoisotopic mass of 175.099716 Da .
Molecular Structure Analysis
The molecular structure of 6-Methoxy-1-methyl-3,4-dihydroisoquinoline consists of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety . The compound also contains a methoxy group (OCH3) and a methyl group (CH3) attached to the isoquinoline ring .Applications De Recherche Scientifique
Chemical and Pharmacological Properties
- Chemical and Relative Pharmacological Effects : Research on derivatives of 3,4-dihydroisoquinoline, including those with methoxy groups, has shown varied effects on blood pressure, respiration, and smooth muscle. Methoxy groups at specific positions can influence the toxicity and pharmacological properties of these compounds (Hjort et al., 1942).
Application in Cancer Research
- Quantum Entanglement in Cancer Diagnosis : A study demonstrated the use of a compound structurally related to 6-Methoxy-1-methyl-3,4-dihydroisoquinoline in the quantum entanglement analysis for diagnosing human cancer cells, tissues, and tumors (Alireza et al., 2019).
- Inhibition of Tubulin Polymerization : Derivatives with a methoxy-substituted indole structure, similar to 6-Methoxy-1-methyl-3,4-dihydroisoquinoline, have been found to inhibit tubulin polymerization, an important mechanism in cancer treatment (Gastpar et al., 1998); (Wang et al., 2014).
Synthesis and Modification
- New Methods of Synthesis : Studies have explored novel methods for synthesizing derivatives of 3,4-dihydroisoquinoline, enhancing the potential for diverse applications in scientific research (Chen, 2008).
- Magnetic Resonance for Differentiation : Magnetic resonance techniques have been used to differentiate isomeric dihydroisoquinolines, proving useful in chemical analysis and synthesis (Waigh, 1980).
Biomedical Analysis
- Fluorophore Characteristics : 6-Methoxy-4-quinolone, an oxidation product related to 6-Methoxy-1-methyl-3,4-dihydroisoquinoline, has shown strong fluorescence in a wide pH range, making it a useful tool in biomedical analysis (Hirano et al., 2004).
Metabolism Studies
- Metabolic Studies Using Microorganisms : Primaquine, a derivative related to 6-Methoxy-1-methyl-3,4-dihydroisoquinoline, has been studied for its metabolism using microorganisms, providing insights into drug metabolism and potential biomedical applications (Clark et al., 1981).
Analgesic Activity
- Analgesic Properties : Isoquinoline derivatives have been synthesized and tested for their analgesic activity, showing potential for therapeutic use in pain management (Surikova et al., 2017).
Orientations Futures
The future directions for research on 6-Methoxy-1-methyl-3,4-dihydroisoquinoline could involve exploring its potential biological activities and therapeutic applications, given the known activities of isoquinoline compounds . Additionally, further studies could focus on developing efficient synthesis methods and investigating the compound’s chemical reactivity .
Propriétés
IUPAC Name |
6-methoxy-1-methyl-3,4-dihydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8-11-4-3-10(13-2)7-9(11)5-6-12-8/h3-4,7H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRBATAVUCSTRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCC2=C1C=CC(=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90551314 | |
| Record name | 6-Methoxy-1-methyl-3,4-dihydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90551314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-1-methyl-3,4-dihydroisoquinoline | |
CAS RN |
70241-06-4 | |
| Record name | 6-Methoxy-1-methyl-3,4-dihydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90551314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


